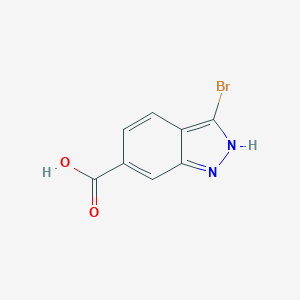

3-Bromo-1H-indazole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1H-indazole-6-carboxylic acid is a chemical compound with the CAS Number: 114086-30-5 . It has a molecular weight of 241.04 . It is used in the preparation of bicyclic compounds as 15-PGDH inhibitors .

Synthesis Analysis

The synthesis of indazole derivatives, including 3-Bromo-1H-indazole-6-carboxylic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-1H-indazole-6-carboxylic acid . The InChI code is 1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

3-Bromo-1H-indazole-6-carboxylic acid is a solid at ambient temperature . It has a molecular weight of 241.04 . The predicted boiling point is 493.4±25.0 °C and the predicted density is 1.946±0.06 g/cm3 .科学的研究の応用

Anticancer, Antiangiogenic, and Antioxidant Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

- Methods of Application : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

- Results or Outcomes : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant antioxidant activities .

Various Biological Activities

- Scientific Field : Pharmaceutical Sciences

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Results or Outcomes : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis of Indazoles

- Scientific Field : Organic Chemistry

- Summary of Application : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Synthesis of Novel Indazole Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

- Methods of Application : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

- Results or Outcomes : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant antioxidant activities .

Electrochemical Method for Selective N1-Acylation of Indazoles

- Scientific Field : Organic Chemistry

- Summary of Application : An electrochemical method for the selective N1-acylation of indazoles has been developed .

- Methods of Application : In this method, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .

- Results or Outcomes : This procedure can also be applied to the acylation of benzimidazoles and indoles .

Synthesis of Specific Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : Indazole-3-carboxylic acid may be used in the synthesis of specific compounds .

- Methods of Application : Specific compounds that can be synthesized using indazole-3-carboxylic acid include N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, and 1H-indazole-3-carboxamide .

Safety And Hazards

将来の方向性

The future directions for the research on 3-Bromo-1H-indazole-6-carboxylic acid and its derivatives could involve further exploration of their anticancer, antiangiogenic, and antioxidant activities . Additionally, the development of novel synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research .

特性

IUPAC Name |

3-bromo-2H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOJMSAMIIFLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600807 |

Source

|

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-indazole-6-carboxylic acid | |

CAS RN |

114086-30-5 |

Source

|

| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)